molecular formula C11H15N3O B11737226 N-[(furan-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine

N-[(furan-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B11737226
M. Wt: 205.26 g/mol
InChI Key: UPLOVHOHVLGNCN-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery, designed around a privileged 1H-pyrazole scaffold. The pyrazole core is a five-membered heterocycle known for its extensive therapeutic profile and is a key pharmacophore in numerous bioactive molecules . This particular compound features a furan-2-ylmethyl substitution, a heteroaromatic group that frequently contributes to molecular recognition and binding affinity in drug-target interactions . The 1-(propan-2-yl) group at the pyrazole ring's annular nitrogen is a common modification that can influence the compound's pharmacokinetic properties and selectivity. The structural architecture of this amine suggests its primary utility as a versatile synthetic intermediate or a potential lead compound in pharmaceutical research. Pyrazole-containing molecules have demonstrated a wide spectrum of biological activities in scientific literature, including anti-inflammatory, antimicrobial, and anticancer effects . Researchers can leverage this compound to develop novel therapeutic agents, exploiting its framework to interact with various biological targets. Its potential mechanism of action, while specific to the final derivative or target, could involve enzyme inhibition or receptor modulation, akin to other pyrazole-based biomolecules that act as selective kinase or protease inhibitors . This product is provided for research purposes to support the development of new chemical entities and biological probes. Intended Use and Handling: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-propan-2-ylpyrazol-4-amine

InChI

InChI=1S/C11H15N3O/c1-9(2)14-8-10(6-13-14)12-7-11-4-3-5-15-11/h3-6,8-9,12H,7H2,1-2H3

InChI Key

UPLOVHOHVLGNCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)NCC2=CC=CO2

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Reactions

The most widely reported method for synthesizing N-[(furan-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine involves nucleophilic substitution between 1-(propan-2-yl)-1H-pyrazol-4-amine and 2-(chloromethyl)furan. This reaction typically proceeds under mild alkaline conditions (pH 8–9) at 60–80°C for 6–12 hours, yielding the target compound with a reported efficiency of 68–72%.

Key Reaction Parameters

ParameterOptimal RangeImpact on Yield
Temperature70–75°C<70°C: Slow kinetics
SolventEthanol/Water (3:1)Polar aprotic preferred
CatalystK₂CO₃ (1.2 eq)Excess base lowers purity

Side products include bis-alkylated derivatives (≤15%) and unreacted starting materials, necessitating column chromatography (silica gel, ethyl acetate/hexane 1:4) for purification.

Reductive Amination Approach

An alternative pathway employs reductive amination between 1-(propan-2-yl)-1H-pyrazol-4-carbaldehyde and furfurylamine. Using sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature for 24 hours, this method achieves a 58–63% yield. While less efficient than nucleophilic substitution, it offers superior stereochemical control, making it preferable for enantioselective synthesis .

Comparative Analysis of Reductive Agents

ReagentYield (%)Reaction Time (h)Purity (%)
NaBH₃CN632492
NaBH(OAc)₃553088
H₂/Pd-C481285

This method generates minimal byproducts (<5%), primarily due to over-reduction of the furan ring, which is mitigated by maintaining pH 4–5 .

Microwave-Assisted Synthesis

Recent advancements have utilized microwave irradiation to accelerate the reaction between 1-(propan-2-yl)-1H-pyrazol-4-amine and 2-(bromomethyl)furan. At 100°C with a 300 W microwave source, reaction times reduce to 15–20 minutes, achieving 74% yield. This method enhances scalability but requires specialized equipment .

Microwave vs. Conventional Heating

ConditionTimeYield (%)Energy Consumption (kWh/mol)
Microwave (300 W)20 min740.15
Conventional (80°C)8 h681.2

Industrial-Scale Production

For bulk synthesis, a continuous-flow reactor system has been optimized using the following parameters:

  • Residence Time : 30 minutes

  • Temperature : 85°C

  • Pressure : 3 bar

  • Catalyst : Immobilized lipase (reusable for 15 cycles)

This method achieves a throughput of 12 kg/day with 94% purity, reducing solvent waste by 40% compared to batch processes.

Green Chemistry Alternatives

Emerging eco-friendly protocols employ:

  • Solvent-Free Mechanochemistry : Ball milling at 25 Hz for 2 hours (yield: 66%)

  • Biocatalytic Routes : Using transaminases in aqueous buffer (yield: 54%, enantiomeric excess >98%)

These methods align with EPA guidelines, reducing hazardous waste generation by 75% .

Quality Control and Characterization

Post-synthesis analysis requires:

  • HPLC : C18 column, acetonitrile/water (70:30), retention time 6.8 min

  • NMR (CDCl₃): δ 7.42 (d, J=1.8 Hz, 1H, pyrazole-H), 6.38 (dd, J=3.2 Hz, furan-H)

  • MS : m/z 207.23 [M+H]⁺

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as halogens for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include furan-2-carboxylic acid derivatives, dihydropyrazole derivatives, and various substituted furan and pyrazole compounds. These products are of interest for their potential biological activities and applications in drug development.

Scientific Research Applications

N-[(furan-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring can participate in π-π stacking interactions, while the pyrazole ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

Key Observations:

Phenyl substituents (e.g., in (1-phenyl-1H-pyrazol-4-yl)methylamine) lack the heteroatom-mediated polarity of furan, reducing solubility in polar solvents .

Steric and Solubility Profiles :

  • The propan-2-yl group in the target compound contributes steric hindrance, which may limit binding to flat active sites compared to smaller substituents like cyclopropyl (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) .
  • Ceapin-A8’s trifluoromethyl group increases lipophilicity (logP ~3.5 estimated), whereas the furan analog may exhibit better aqueous solubility due to oxygen’s lone pairs .

Synthetic Accessibility :

  • Yields for pyrazole derivatives vary significantly. For example, N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine was obtained in 17.9% yield due to challenges in copper-catalyzed coupling, whereas nitro reductions (as in Ceapin-A8) achieved higher efficiency (~89.7% crude yield) .

Biological Activity

N-[(furan-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which reflects its structural components: a furan ring attached through a methylene bridge to a pyrazole moiety with an isopropyl substituent. The molecular formula is C12H14N4OC_{12}H_{14}N_{4}O with a molecular weight of approximately 230.27 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyrazole derivatives, including this compound.

In Vitro Antimicrobial Evaluation

A study evaluated multiple pyrazole derivatives for their antimicrobial efficacy against various pathogens. The results indicated that several derivatives exhibited significant antibacterial activity:

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
7bStaphylococcus aureus0.22 μg/mL
7bE. coli0.25 μg/mL

These findings suggest that derivatives similar to this compound could serve as effective antimicrobial agents, particularly against Gram-positive bacteria like Staphylococcus aureus .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied, with promising results for compounds exhibiting selective cytotoxicity against cancer cell lines.

Cytotoxicity Studies

In vitro studies have shown that certain pyrazole derivatives possess significant cytotoxic effects on various cancer cell lines:

CompoundCell Line TestedIC50 (μM)
3MCF73.79
4NCI-H46012.50
5SF-26842.30

These results indicate that this compound may have potential as an anticancer agent, particularly in targeting breast cancer cells (MCF7) and lung cancer cells (NCI-H460) .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act through the following mechanisms:

  • Inhibition of Cell Proliferation : Studies suggest that pyrazole derivatives can inhibit cell cycle progression in cancer cells, leading to reduced proliferation.
  • Induction of Apoptosis : Some compounds have been shown to trigger apoptotic pathways in cancer cells, thereby promoting cell death.
  • Antimicrobial Mechanisms : The antibacterial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Q & A

Q. What are the recommended synthetic routes for N-[(furan-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the pyrazole core via cyclization of hydrazine derivatives with diketones or β-ketoesters under acidic conditions.
  • Step 2: Introduction of the isopropyl group at the 1-position of the pyrazole ring using alkylation reagents (e.g., isopropyl bromide) in the presence of a base like cesium carbonate .
  • Step 3: Attachment of the furan-2-ylmethylamine moiety via nucleophilic substitution or reductive amination. Microwave-assisted synthesis or flow chemistry can enhance reaction efficiency and purity .

Critical Parameters:

  • Temperature: Elevated temperatures (>80°C) improve substitution reactions but may degrade thermally sensitive intermediates.
  • Catalysts: Copper(I) bromide or palladium catalysts are critical for cross-coupling steps, ensuring regioselectivity .
  • Purification: Column chromatography (e.g., ethyl acetate/hexane gradients) is essential for isolating the final compound, with yields typically ranging from 17–82% depending on optimization .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer: Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR: Peaks at δ 8.87 (d, aromatic protons), δ 2.5–3.1 (m, isopropyl and furylmethyl groups) confirm substitution patterns .
    • 13C NMR: Signals at ~150 ppm (pyrazole C4) and ~110 ppm (furan carbons) validate connectivity .
  • Mass Spectrometry (HRMS): Molecular ion peaks (e.g., m/z 215 [M+H]+) confirm molecular weight .
  • Solubility: Limited aqueous solubility (organic solvents preferred) due to hydrophobic substituents; logP ~2.5–3.0 predicts moderate lipophilicity .
  • Thermal Stability: Melting points (e.g., 104–107°C) and TGA analysis indicate stability under standard storage conditions .

Q. What are the stability considerations for this compound under experimental conditions?

Methodological Answer:

  • Chemical Stability:
    • Reacts with strong oxidizing agents (e.g., HNO3, KMnO4), necessitating inert atmospheres for reactions .
    • Hydrolytically stable in neutral pH but degrades under acidic/basic conditions (e.g., cleavage of the pyrazole ring at pH < 3) .
  • Storage: Store in amber vials at –20°C to prevent photodegradation and thermal decomposition. Purity >95% (HPLC-validated) is critical for reproducibility .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what mechanistic insights exist?

Methodological Answer:

  • Enzyme Inhibition: The compound binds to enzymes like enoyl-ACP reductase (InhA) in Mycobacterium tuberculosis via hydrogen bonding with Tyr158 and Met103 residues, as shown in molecular docking studies .
  • Receptor Interactions: Pyrazole derivatives often target G-protein-coupled receptors (GPCRs) or kinase domains. Competitive binding assays (e.g., fluorescence polarization) quantify affinity (IC50 values typically <10 µM) .
  • Cellular Pathways: In vitro assays (e.g., Alamar Blue) reveal antitubercular activity at MIC = 3.1 µg/mL, linked to disruption of lipid biosynthesis .

Q. What computational strategies are effective for predicting the reactivity and electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT):
    • Calculates HOMO-LUMO gaps (~4.5 eV) to predict nucleophilic/electrophilic sites .
    • Electrostatic potential maps highlight electron-rich regions (furan oxygen, pyrazole N1) for reaction design .
  • Molecular Dynamics (MD): Simulates ligand-protein binding stability (RMSD <2 Å over 100 ns trajectories) .
  • Software Tools:
    • MultiWfn: Analyzes electron localization function (ELF) and bond orders .
    • AutoDock Vina: Performs docking with flexible side chains to refine binding poses .

Q. How do structural modifications (e.g., halogenation, alkyl chain variation) alter the compound’s bioactivity?

Methodological Answer: Comparative studies with analogs reveal:

Modification Impact on Bioactivity Example Compound
Fluorination ↑ Metabolic stability; MIC reduced to 1.5 µg/mL5-Fluoro analog
Extended Alkyl Chain ↓ Solubility; ↑ Membrane permeabilityN-propyl derivative (logP increased by 0.8)
Methoxy Substitution Alters receptor selectivity (e.g., GPCR vs. kinase)4-Methoxy analog

Q. What contradictions exist in reported data, and how can they be resolved?

Methodological Answer:

  • Contradiction 1: Discrepancies in reported MIC values (3.1 µg/mL vs. 1.5 µg/mL) may arise from strain-specific resistance or assay conditions (e.g., pH, inoculum size). Standardized protocols (CLSI guidelines) are recommended .
  • Contradiction 2: Conflicting solubility data (DMSO vs. ethanol) highlight the need for controlled solvent polarity studies. Use Hansen solubility parameters for optimization .
  • Resolution: Cross-validate results using orthogonal methods (e.g., isothermal titration calorimetry for binding constants, LC-MS for degradation products) .

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